molecular formula C14H14N4O3 B2572967 N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034362-98-4

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2572967
CAS No.: 2034362-98-4
M. Wt: 286.291
InChI Key: WWKKWYUOLVIJEI-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a carbamoylphenyl group attached to the pyrimidine ring, along with an ethoxy group at the 6th position and a carboxamide group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate, which is then further reacted to introduce the ethoxy and carboxamide groups . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the formation of the desired product .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. The process may include catalytic reduction steps and the use of high-yielding intermediates to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine-substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and carboxamide groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-5-3-9(4-6-10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKWYUOLVIJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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